2-(2-Methoxyphenoxy)ethanol vs. Guaifenesin: A Structural Basis for Divergent Biological and Metabolic Fates
2-(2-Methoxyphenoxy)ethanol differs critically from the expectorant drug guaifenesin by possessing a single terminal hydroxyl group (C9H12O3) versus a vicinal diol (C10H14O4) . This structural distinction results in a lower molecular weight (168.19 g/mol vs. 198.21 g/mol) and fundamentally different metabolic pathways [1]. While guaifenesin is primarily metabolized to β-(2-methoxyphenoxy)-lactic acid [2], 2-(2-methoxyphenoxy)ethanol is known to undergo monooxygenase oxidation to form syringyl and other reactive metabolites relevant in polymer and materials science contexts . This divergence ensures the compounds are not interchangeable as synthetic intermediates for pharmaceutical active ingredients (APIs) targeting different therapeutic or metabolic profiles.
| Evidence Dimension | Molecular Structure and Metabolic Fate |
|---|---|
| Target Compound Data | C9H12O3; MW: 168.19 g/mol; single primary alcohol group; oxidizes to syringyl-type metabolites |
| Comparator Or Baseline | Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol); C10H14O4; MW: 198.21 g/mol; vicinal diol structure; metabolizes to β-(2-methoxyphenoxy)-lactic acid [2] |
| Quantified Difference | Difference of 1 carbon, 2 hydrogens, and 1 oxygen atom (ΔCH2O), resulting in a molecular weight delta of 30.02 g/mol. |
| Conditions | In silico structural analysis and reported in vivo/vitro metabolic studies for each compound. |
Why This Matters
This structural and metabolic divergence dictates that 2-(2-methoxyphenoxy)ethanol cannot serve as a precursor for guaifenesin-based APIs and vice versa, a critical selection factor for pharmaceutical intermediate procurement.
- [1] Wikipedia. Guaifenesin. View Source
- [2] MediLexicon. Guaifenesin. View Source
